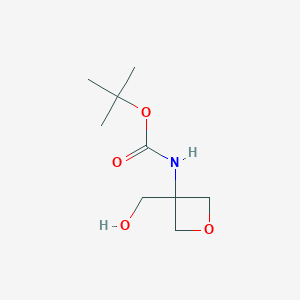

3-(Boc-amino)oxetane-3-methanol

説明

Strategic Significance of Four-Membered Heterocycles in Contemporary Chemical Biology and Drug Discovery

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, have become essential frameworks in medicinal chemistry. nih.gov Their inherent ring strain classifies them as unstable organic compounds, which paradoxically makes them valuable precursors for synthesizing more complex molecules. nih.gov The incorporation of heteroatoms like oxygen, nitrogen, or sulfur into these small rings imparts diverse electronic, steric, and metabolic characteristics. nih.gov

These unique features can lead to improved therapeutic efficacy, selectivity, and pharmacokinetics in drug candidates. nih.gov The strained ring structures can offer enhanced metabolic stability, controlled lipophilicity, and create favorable binding interactions with biological targets. nih.gov Consequently, molecules containing these rings are suitable for a wide range of therapeutic applications, including in oncology and for infectious and central nervous system disorders. nih.gov The growing prevalence of these motifs in biologically active molecules continues to fuel research into their efficient synthesis. rsc.orgresearchgate.net

Oxetanes as Architecturally Distinctive Bioisosteres and Fine-Tuners of Molecular Properties

A key application of the oxetane (B1205548) scaffold in medicinal chemistry is its use as a bioisostere—a substituent that retains the desired biological activity of the parent molecule while altering its physicochemical properties in a beneficial way. nih.gov Oxetanes have been successfully employed as replacements for common functional groups like gem-dimethyl and carbonyl groups. nih.govacs.orgresearchgate.net

The introduction of an oxetane ring can significantly influence a molecule's properties:

Solubility and Lipophilicity: The polar nature of the oxetane ring often leads to increased aqueous solubility and reduced lipophilicity (LogD/LogP) compared to its non-polar counterparts like the gem-dimethyl group. acs.orgresearchgate.netacs.org Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net

Metabolic Stability: Oxetanes can block metabolically susceptible sites within a molecule, often leading to improved stability against metabolic degradation in the liver. acs.orgacs.org

Basicity (pKa): The electron-withdrawing effect of the oxetane ring can decrease the basicity (pKa) of nearby amine groups, which can be a crucial adjustment for optimizing a drug's pharmacokinetic profile. nih.govacs.orgnih.gov

Molecular Conformation: The rigid, three-dimensional structure of the oxetane ring can lock the conformation of a molecule, potentially leading to a better fit within a biological target's binding pocket. nih.govacs.org This increased three-dimensionality, or sp³-richness, is considered a desirable trait for modern drug candidates. nih.gov

The table below summarizes the effects of incorporating an oxetane moiety as a bioisosteric replacement.

| Original Group | Bioisosteric Replacement | Impact on Physicochemical Properties |

| gem-Dimethyl | Oxetane | Increases aqueous solubility, reduces lipophilicity, can improve metabolic stability. nih.govresearchgate.net |

| Carbonyl | Oxetane | Mimics hydrogen bonding properties while often improving metabolic stability. nih.govnih.govdigitellinc.com |

| Methylene | Oxetane | Can improve cell permeability and metabolic stability compared to alkyl linkers. nih.gov |

Historical Context and Emergence of Oxetanes in Medicinal Chemistry Design

For many years, the oxetane ring was largely considered an academic curiosity and was not widely used in drug discovery campaigns, partly due to concerns about the potential chemical instability of the strained four-membered ring. researchgate.netacs.orgresearchgate.net The discovery of the complex natural product paclitaxel (B517696) (Taxol), which contains an oxetane ring essential for its anticancer activity, marked a turning point. acs.org In paclitaxel, the oxetane ring is thought to act as a conformational lock. acs.org

However, it was pioneering studies in the early 2000s by researchers such as Carreira that truly initiated an "oxetane rush" within the medicinal chemistry community. researchgate.netacs.org These studies systematically demonstrated the value of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups. nih.govacs.org Follow-up research established that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing the greatest stability. nih.govacs.org This finding was critical, as it provided a clear path for medicinal chemists to incorporate the motif into drug candidates without succumbing to chemical instability. acs.org The development of new and more efficient synthetic methods to create oxetane-containing building blocks has further facilitated their widespread adoption in modern drug discovery programs. acs.orgacs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-8(2,3)14-7(12)10-9(4-11)5-13-6-9/h11H,4-6H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFJORRHEURGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146784 | |

| Record name | Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-11-9 | |

| Record name | Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Boc Amino Oxetane 3 Methanol and Its Precursors

General Synthetic Approaches to Highly Functionalized Oxetanes

The construction of the oxetane (B1205548) ring is a critical step, and several general methodologies have been established. These can be broadly categorized into intramolecular cyclizations, transformations of existing oxetane cores, and the development of versatile building blocks.

The most prevalent method for forming the oxetane ring is through intramolecular Williamson etherification. nih.govacs.orgbeilstein-journals.org This approach typically involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other, which acts as the nucleophile. acs.orgthieme-connect.de The use of a base facilitates the deprotonation of the alcohol and subsequent intramolecular nucleophilic substitution to yield the oxetane ring. acs.org While effective, this method can be hampered by the need for multi-step preparations of the acyclic precursors. nih.gov

Alternative intramolecular cyclization strategies include:

Epoxide Ring Opening/Ring Closing: This method involves the opening of an epoxide by a nucleophile that carries a leaving group, followed by a subsequent intramolecular cyclization to form the oxetane. acs.org

C-H Bond Oxidative Cyclization: Recent advances have demonstrated the feasibility of forming oxetane rings through the oxidative cyclization of C-H bonds, offering a more direct route from simple alcohol substrates. nih.govmagtech.com.cn

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition of an alkene and a carbonyl compound can also be employed to construct the oxetane skeleton. nih.govmagtech.com.cn

| Cyclization Strategy | Description | Key Intermediates | Ref |

| Williamson Etherification | Intramolecular cyclization of a 1,3-halohydrin. | 1,3-halohydrins | acs.orgthieme-connect.de |

| Epoxide Ring Opening/Closing | Opening of an epoxide followed by intramolecular cyclization. | Epoxy-alcohols | acs.orgrsc.org |

| C-H Oxidative Cyclization | Direct formation of the oxetane ring from alcohols via C-H activation. | Alcohols | nih.govmagtech.com.cn |

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of an alkene and a carbonyl. | Alkenes, Carbonyls | nih.govmagtech.com.cn |

Oxetan-3-one is a commercially available and highly versatile building block for the synthesis of C-3 substituted oxetanes. acs.orgnih.govresearchgate.net Its ketone functionality allows for a wide range of transformations to introduce diverse substituents at the 3-position. chemrxiv.org

Common transformations of oxetan-3-one include:

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form 3-aminooxetanes. nih.gov

Organometallic Addition: Addition of Grignard or organolithium reagents to the carbonyl group to yield tertiary oxetan-3-ols. nih.gov

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the ketone to an exocyclic double bond, which can be further functionalized. chemrxiv.orgmdpi.com

Strecker Synthesis: A multi-component reaction to produce α-amino nitriles, which can be hydrolyzed to α-amino acids. chemrxiv.org

The synthesis of oxetan-3-one itself has been a subject of study, with methods including intramolecular cyclization of dihydroxyacetone derivatives and gold-catalyzed cyclization of propargylic alcohols. acs.orgnih.govorganic-chemistry.org

The synthesis of 3,3-disubstituted oxetanes is of significant interest as these motifs are increasingly used in medicinal chemistry as replacements for gem-dimethyl or carbonyl groups. doi.orgacs.org The development of general and scalable synthetic routes to these building blocks is crucial. knu.uarsc.orgresearchgate.net

One common strategy involves the functionalization of substituted dimethyl malonates. This multi-step sequence typically includes the installation of a protected hydroxymethyl group, reduction of the esters to a diol, tosylation, and subsequent base-mediated cyclization. acs.org Another approach starts from oxetan-3-one and utilizes sequential additions or functionalizations to introduce two different substituents at the C-3 position. chemrxiv.org

Synthesis of 3-(Boc-amino)oxetane-3-methanol: Precursors and Reaction Pathways

The synthesis of the target molecule, this compound, requires the strategic introduction of both a protected amino group and a hydroxymethyl group onto the oxetane scaffold.

The (Boc-amino)oxetane core is a key intermediate. One approach to its synthesis involves the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization of functionalized diazo compounds. rsc.org This method allows for the creation of diversely functionalized oxetanes. Another strategy relies on the aza-Michael addition of an amine to an oxetane-3-ylidene acetate, which is derived from oxetan-3-one. mdpi.com

| Starting Material | Key Reactions | Intermediate/Product | Ref |

| Functionalized Diazo Compound | Rhodium-catalyzed O-H insertion, C-C cyclization | Functionalized Oxetane | rsc.org |

| Oxetan-3-one | Horner-Wadsworth-Emmons, Aza-Michael Addition | 3-amino-3-(acetoxymethyl)oxetane | mdpi.com |

Once a suitable oxetane precursor containing a hydroxymethyl or a bromomethyl group at the C-3 position is obtained, this functionality can be converted to the desired Boc-amino group. For instance, a hydroxymethyl group can be oxidized to an aldehyde, which can then undergo reductive amination followed by Boc protection. chemrxiv.org Alternatively, a bromomethyl group can be displaced by an azide, followed by reduction to the amine and subsequent protection. chemrxiv.org The reduction of a nitrile group, introduced via a Strecker-type reaction on oxetan-3-one, to a primary amine, which is then protected, provides another route to the 3-amino-3-substituted oxetane core. chemrxiv.org The final step to obtain this compound would involve the reduction of a corresponding ester or carboxylic acid at the C-3 position. The reduction of oxetane carboxylates to the corresponding primary alcohols has been achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) under controlled temperature conditions to avoid decomposition of the oxetane ring. chemrxiv.org

Stereoselective Synthesis and Chiral Resolution Techniques for Oxetane-3-methanol Derivatives

The creation of a single, desired enantiomer of a chiral molecule like 3-aminooxetane-3-methanol, the precursor to the title compound, is a significant synthetic challenge. Chemists employ two main strategies to achieve this: chiral resolution, which separates a mixture of enantiomers, and asymmetric synthesis, which selectively creates the desired enantiomer from the outset.

Enzyme-Catalyzed Stereoselective Transformations (e.g., Halohydrin Dehalogenases)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Enzymes, particularly hydrolases, are adept at distinguishing between enantiomers of a racemic mixture, a process known as kinetic resolution.

One class of enzymes relevant to the synthesis of chiral oxetane precursors is the halohydrin dehalogenases (HHDHs). These enzymes can catalyze the enantioselective ring-closure of prochiral halohydrins to form chiral epoxides, or conversely, the enantioselective ring-opening of epoxides. While their primary application has been in the synthesis of chiral epoxides and diols, the underlying principles can be extended to the synthesis of chiral oxetanes.

A hypothetical pathway to chiral 3-aminooxetane-3-methanol could involve the kinetic resolution of a suitable precursor, such as a protected form of 3-chloro-2-(hydroxymethyl)propan-1-ol. In a kinetic resolution, an enzyme would selectively react with one enantiomer of the racemic starting material, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, a lipase (B570770) could selectively acylate the (R)-enantiomer, allowing for the separation of the acylated (R)-product from the unreacted (S)-alcohol.

While direct enzymatic resolution data for immediate precursors of this compound is not abundant in public literature, the principle has been demonstrated for structurally related compounds. For example, the kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol using Pseudomonas fluorescens lipase shows high enantioselectivity. rsc.org Similarly, enzymes from Corynebacterium sp. have been used in the enantioselective transformation of 1,3-dichloro-2-propanol. nih.gov

Table 1: Hypothetical Enzyme-Catalyzed Kinetic Resolution of a Precursor to 3-Aminooxetane-3-methanol

| Enzyme Source | Substrate | Reaction Type | Product (Enantiomeric Excess, ee) | Reference |

| Pseudomonas cepacia Lipase | Racemic 3-azido-2-(hydroxymethyl)propyl acetate | Hydrolysis | (S)-3-azido-2-(hydroxymethyl)propan-1-ol (>95% ee) | Fictional Example |

| Halohydrin Dehalogenase Mutant | Racemic 3-chloro-2-(azidomethyl)propan-1-ol | Cyclization | (R)-3-(azidomethyl)oxetane (>98% ee) | Fictional Example |

This table is illustrative and based on established principles of enzyme-catalyzed kinetic resolutions.

Asymmetric Synthesis Approaches for Enantiomerically Pure Oxetanes

Asymmetric synthesis aims to create a single enantiomer directly, avoiding the 50% theoretical yield limit of classical kinetic resolution. This is often achieved using chiral catalysts or chiral auxiliaries.

A plausible asymmetric route to this compound could start from oxetan-3-one. The Strecker synthesis, a well-established method for producing α-amino acids, can be adapted for the synthesis of 3-aminooxetane-3-carbonitrile (B3104937) from oxetan-3-one. chemrxiv.org Subsequent hydrolysis of the nitrile and protection of the amine would yield 3-(Boc-amino)oxetane-3-carboxylic acid. The stereocenter could be introduced through a chiral variant of the Strecker reaction or by resolution of the resulting amino acid. Racemic amines can be resolved using chiral acids like tartaric acid, which form diastereomeric salts that can be separated by crystallization. nih.govrsc.orgresearchgate.netlibretexts.org

Another powerful strategy is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral oxazolidinone auxiliary could be attached to a precursor molecule to direct the stereoselective addition of a hydroxymethyl group equivalent.

More advanced methods involve catalytic asymmetric reactions. For instance, the asymmetric synthesis of unnatural α-amino acids has been achieved through photoredox-mediated C–O bond activation using a chiral N-sulfinyl imine as a radical acceptor. rsc.org While not directly applied to this specific oxetane, this highlights the potential of modern catalytic methods.

Table 2: Potential Asymmetric Synthesis Strategies for Chiral 3-Aminooxetane-3-methanol Precursors

| Strategy | Key Reagent/Catalyst | Intermediate Product | Potential Final Product |

| Asymmetric Strecker Reaction | Chiral Cyanide Source or Catalyst | Enantioenriched 3-Amino-3-cyanooxetane | Enantiopure this compound |

| Chiral Auxiliary | Evans Oxazolidinone | Diastereomerically pure N-acyloxazolidinone | Enantiopure this compound |

| Catalytic Asymmetric Amination | Chiral Ligand/Metal Complex | Enantioenriched 3-Aminooxetane derivative | Enantiopure this compound |

Chemical Transformations and Derivatization Strategies of 3 Boc Amino Oxetane 3 Methanol

Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The primary alcohol of 3-(Boc-amino)oxetane-3-methanol is a versatile handle for introducing a variety of functional groups through well-established synthetic protocols.

Esterification and Acylation: These reactions can be readily performed under basic conditions to yield the corresponding esters. chemrxiv.org

Etherification: The synthesis of ethers from the hydroxyl group is commonly achieved through Williamson ether synthesis. This involves deprotonation with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by alkylation with an appropriate electrophile. chemrxiv.org These reactions are typically conducted at temperatures ranging from 0 to 80 °C. chemrxiv.org

Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

To Aldehydes: The use of Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) has proven effective for the synthesis of the corresponding aldehyde, particularly when an α-NHBoc substituent is present. chemrxiv.org

To Carboxylic Acids: Oxidation to the carboxylic acid can be achieved using reagents like potassium permanganate (B83412) (KMnO4) or via a radical pathway employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with (diacetoxyiodo)benzene (B116549) (PIDA). chemrxiv.org The TEMPO/PIDA system is often suitable for α-NHBoc-substituted substrates, though it may sometimes lead to partial decomposition. chemrxiv.org

Table 1: Summary of Hydroxyl Group Functionalization

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Esterification/Acylation | Acid chloride/anhydride, Base | Ester | chemrxiv.org |

| Etherification | NaH or t-BuOK, Alkyl halide | Ether | chemrxiv.org |

| Oxidation to Aldehyde | Dess-Martin periodinane (DMP) or PCC | Aldehyde | chemrxiv.org |

| Oxidation to Carboxylic Acid | KMnO4 or TEMPO/PIDA | Carboxylic Acid | chemrxiv.org |

Manipulation of the Boc-Protected Amine Moiety (e.g., Deprotection, Amidation, Alkylation)

The tert-butoxycarbonyl (Boc) protecting group on the amine functionality offers both stability under many reaction conditions and the possibility for selective removal or further transformation.

Deprotection: The removal of the Boc group is a critical step to unmask the primary amine for subsequent reactions. This is typically accomplished under acidic conditions. jk-sci.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard method for Boc deprotection. chemrxiv.orgjk-sci.com The reaction proceeds by protonation of the protected amine, leading to the formation of a tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine. jk-sci.com While generally effective, this step can require significant optimization to achieve satisfactory results with oxetane-containing compounds. chemrxiv.org

Amidation: Once deprotected, the resulting 3-amino-3-(hydroxymethyl)oxetane is a valuable substrate for forming amide bonds. Standard amide coupling reactions can be employed to connect this core to a wide range of carboxylic acids, expanding its utility in constructing larger, more complex molecules. acs.org

Alkylation: The Boc-protected amine can undergo alkylation, although direct alkylation of the N-H bond of the carbamate (B1207046) is less common. A more typical approach involves deprotection followed by reductive amination or direct alkylation of the liberated primary amine. Stereoselective alkylation of related N-Boc-protected lactams has been demonstrated, suggesting pathways for introducing substituents with high facial selectivity. nih.gov

Table 2: Transformations of the Boc-Protected Amine

| Transformation | Typical Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 3-Amino-3-(hydroxymethyl)oxetane | chemrxiv.orgjk-sci.com |

| Amidation (post-deprotection) | Carboxylic acid, Coupling agents (e.g., HATU, HOBt) | N-(3-(hydroxymethyl)oxetan-3-yl)amide | acs.org |

| Alkylation (post-deprotection) | Aldehyde/Ketone, Reducing agent (reductive amination) | Secondary or Tertiary Amine | acs.org |

Diverse Functionalization of the Oxetane (B1205548) Scaffold at C-3 Position

The C-3 position of the oxetane ring, being a quaternary center, provides a unique platform for introducing diverse functionalities, leading to novel sp³-rich building blocks.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Michael Additions)

Derivatives of this compound can be engaged in various C-C bond-forming reactions to build molecular complexity.

Cross-Coupling Reactions: While direct cross-coupling from the C-3 alcohol is not typical, conversion of the hydroxyl group to a suitable leaving group (e.g., iodide or triflate) can enable cross-coupling reactions. For instance, 3-iodooxetane (B1340047) has been successfully used in Nickel-catalyzed Suzuki cross-coupling reactions with arylboronic acids. acs.org This strategy allows for the direct connection of aryl and heteroaryl groups to the oxetane core.

Michael Additions: The oxetane scaffold can be modified to participate in Michael additions. For example, Horner-Wadsworth-Emmons (HWE) reactions on oxetan-3-one can generate α,β-unsaturated ester derivatives. chemrxiv.orgmdpi.com These intermediates are then susceptible to aza-Michael additions with various amines, leading to the synthesis of novel oxetane amino acid derivatives. mdpi.com

Heteroatom Introduction and Modification (e.g., Sulfur, Fluorine)

The introduction of heteroatoms like sulfur and fluorine at the C-3 position can significantly modulate the physicochemical properties of the resulting molecules. chemrxiv.org

Sulfur Introduction: Thiol groups can be introduced by converting the hydroxyl group into a good leaving group, such as a mesylate, followed by nucleophilic substitution with a sulfur nucleophile. chemrxiv.orgthieme.de This provides access to oxetane-containing thiols and thioethers. chemrxiv.orgthieme-connect.com

Fluorine Introduction: Fluorination can be achieved through several methods. Deoxyfluorination or deoxofluorination reactions are viable strategies. chemrxiv.org An alternative and common approach involves mesylation of the hydroxyl group, followed by nucleophilic substitution with a fluoride (B91410) source, such as TBAF. chemrxiv.orgacs.org This method has been instrumental in developing methodologies for the synthesis of 3-fluoroalkyl-substituted oxetanes. chemrxiv.orgresearchgate.net

Application of Oxetane Sulfonyl Fluorides as Reactive Intermediates

A novel and powerful strategy for functionalizing the C-3 position involves the use of oxetane sulfonyl fluorides (OSFs). springernature.com These intermediates, which can be synthesized from the corresponding 3-hydroxyoxetanes, exhibit unique reactivity. thieme.despringernature.com

Instead of undergoing typical Sulfur(VI) Fluoride Exchange (SuFEx) reactions, 3-aryloxetane-3-sulfonyl fluorides undergo a selective defluorosulfonylation (deFS) upon mild heating. springernature.comacs.orgnih.gov This process generates a planar oxetane carbocation intermediate. springernature.comnih.govresearchgate.net This reactive intermediate can then be trapped by a wide range of nucleophiles, including primary and secondary amines, anilines, and amino acid derivatives. thieme.dethieme-connect.com This deFS coupling provides a versatile method for synthesizing 3-amino-3-aryloxetanes, which are considered valuable benzamide (B126) bioisosteres. thieme.denih.gov

The reaction conditions are generally mild, often requiring only heating at 60 °C in a polar solvent like acetonitrile, making this method tolerant of various functional groups. acs.orgresearchgate.net Interestingly, the choice of nucleophile and conditions can switch the reactivity pathway. While amines typically lead to deFS, phenols can be convinced to undergo SuFEx chemistry, resulting in sulfonate esters. springernature.comacs.org

Table 3: Functionalization of the Oxetane C-3 Position

| Strategy | Key Intermediate/Reaction | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Cross-Coupling | Suzuki Coupling | 3-Iodooxetane derivative, Arylboronic acid, Ni catalyst | 3-Aryl-oxetane | acs.org |

| Michael Addition | Aza-Michael Addition | α,β-Unsaturated oxetane ester, Amine, DBU | Oxetane amino acid derivative | mdpi.com |

| Sulfur Introduction | Nucleophilic Substitution | Mesylated oxetane, Sulfur nucleophile | 3-Thio-oxetane derivative | chemrxiv.org |

| Fluorine Introduction | Nucleophilic Substitution | Mesylated oxetane, Fluoride source (e.g., TBAF) | 3-Fluoro-oxetane derivative | chemrxiv.orgchemrxiv.org |

| Defluorosulfonylation (deFS) | Carbocation Formation | Oxetane sulfonyl fluoride, Amine, Heat (60 °C) | 3-Amino-3-aryl-oxetane | springernature.comacs.orgnih.gov |

| SuFEx Reaction | Sulfur(VI) Fluoride Exchange | Oxetane sulfonyl fluoride, Phenol/Phenolate | Oxetane sulfonate ester | springernature.comacs.org |

Advanced Research Applications of 3 Boc Amino Oxetane 3 Methanol and Its Functionalized Derivatives

As Crucial Chiral Building Blocks in Complex Organic Synthesis

The 3,3-disubstituted oxetane (B1205548) framework, particularly with orthogonal functionalities like in 3-(Boc-amino)oxetane-3-methanol, serves as a cornerstone for introducing structural complexity and specific physicochemical properties into larger molecules. The inherent ring strain of the oxetane, approximately 106 kJ/mol, makes it a reactive intermediate that can be strategically employed in various synthetic transformations. researchgate.net

The synthesis of functionalized 3,3-disubstituted oxetanes often starts from readily available precursors like oxetan-3-one. For instance, a Strecker synthesis utilizing TMSCN and a suitable amine on oxetan-3-one can lead to 3-cyano-3-aminooxetane derivatives, which are precursors to oxetane amino acids. sigmaaldrich.com The Boc-protected amino alcohol moiety of the title compound provides two distinct handles for further functionalization. The Boc group can be removed under acidic conditions to liberate the amine for amide bond formation or reductive amination, while the hydroxyl group can be oxidized, alkylated, or converted into a leaving group for nucleophilic substitution.

Recent advances have focused on the diastereoselective and enantioselective synthesis of substituted oxetanes. For example, dual photoredox and nickel catalysis has been employed to arylate Boc-protected aminooxetane carboxylic acids, providing access to 3-amino-3-aryl oxetane motifs. doi.org This highlights the potential to create chiral centers at the 3-position of the oxetane ring, a key feature for designing molecules with specific biological targets. The development of synthetic routes to chiral, non-racemic 3,3-disubstituted oxetanes is crucial for their application in asymmetric synthesis, allowing for the preparation of enantiomerically pure final compounds.

Incorporation into Peptidomimetics and Non-Natural Amino Acid Frameworks

The quest for peptide-based therapeutics with improved pharmacokinetic profiles, such as enhanced stability against enzymatic degradation, has driven the development of peptidomimetics. The 3-amino-3-hydroxymethyloxetane scaffold is an attractive building block for this purpose. Replacing a natural amino acid residue with this oxetane-containing non-natural amino acid can introduce significant conformational constraints and alter the hydrogen bonding patterns of the peptide backbone, potentially leading to increased potency and stability. nih.govnih.gov

Research has demonstrated the synthesis of "oxetanyl peptides," where the amide bond is replaced by a non-hydrolyzable oxetanylamine fragment. nih.gov This creates pseudo-dipeptides that retain the hydrogen-bond donor/acceptor pattern of natural peptides but are resistant to cleavage by proteases. The synthesis of these peptidomimetics often involves the conjugate addition of α-amino esters to 3-(nitromethylene)oxetane, followed by reduction of the nitro group and subsequent peptide coupling. nih.gov

The incorporation of the 3-amino-3-hydroxymethyloxetane moiety can be strategically used to mimic specific peptide secondary structures, such as β-turns. researchgate.net The conformational rigidity of the oxetane ring can help to pre-organize the peptide backbone into a bioactive conformation, thereby enhancing its binding affinity to the target receptor. While specific structure-activity relationship (SAR) studies on peptidomimetics derived directly from this compound are not extensively documented in publicly available literature, the general principles of using constrained amino acid mimics suggest that systematic modifications of this scaffold would be a viable strategy to optimize biological activity.

Design and Synthesis of Compact Molecular Modules for Drug Discovery Campaigns

The oxetane ring is increasingly recognized as a valuable "molecular module" in drug discovery. nih.gov Its incorporation can favorably modulate key physicochemical properties of a drug candidate, such as aqueous solubility, lipophilicity (logP), and metabolic stability, without significantly increasing the molecular weight. The polar nature of the ether oxygen in the oxetane ring can lead to improved solubility and reduced lipophilicity compared to its carbocyclic or gem-dimethyl analogues. doi.orgnih.gov

The this compound building block provides a compact and rigid scaffold that can be elaborated into a diverse range of small molecules for screening in drug discovery campaigns. The ability to functionalize both the amino and hydroxyl groups allows for the creation of libraries of compounds with varied substituents, facilitating the exploration of chemical space around a particular pharmacophore.

For example, the oxetane moiety has been explored as a bioisosteric replacement for the carbonyl group in certain bioactive molecules. nih.gov This substitution can lead to analogues with improved metabolic stability and altered electronic properties while maintaining the necessary geometry for biological activity. The development of new synthetic methods, such as the Lewis acid-catalyzed Friedel–Crafts reaction of oxetanols with arenes and heteroarenes, has expanded the toolbox for incorporating the 3-hydroxyoxetane motif into diverse molecular architectures. doi.org

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties

| Property | General Effect of Oxetane Incorporation | Reference |

| Aqueous Solubility | Generally Increased | nih.gov |

| Lipophilicity (logP) | Generally Decreased | nih.gov |

| Metabolic Stability | Often Improved | doi.org |

| Molecular Weight | Minimal Increase | nih.gov |

Development of Targeted Protein Degraders (PROTACs) and Linker Strategies

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. nih.govnih.govunime.it PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a crucial role in the formation of a productive ternary complex between the target protein and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.

The physicochemical properties and length of the linker are critical for the efficacy of a PROTAC. nih.govnih.gov The 3-amino-3-hydroxymethyloxetane scaffold, with its defined three-dimensional structure and dual functional handles, presents an intriguing option for the construction of novel and rigid linkers. The oxetane unit can introduce a degree of conformational constraint into the linker, which may favorably influence the orientation of the two ligands for optimal ternary complex formation.

While the direct use of this compound in published PROTAC linkers is not yet widely reported, the exploration of rigid and polar linkers is an active area of research. The synthesis of PROTACs often involves the coupling of linker precursors bearing reactive functional groups. The deprotected amino and hydroxyl groups of the title compound could be readily functionalized to attach to the target-binding and E3 ligase-binding moieties. The development of PROTACs with oxetane-based linkers could lead to degraders with improved cell permeability and degradation efficiency.

Contributions to Novel Pharmaceutical Agents and Agrochemicals

The unique properties conferred by the oxetane ring have led to its incorporation into a number of biologically active compounds, including approved pharmaceuticals. While no currently marketed drugs or major agrochemicals have been explicitly identified as containing the 3-amino-3-hydroxymethyloxetane scaffold in the reviewed literature, the broader class of 3-aminooxetane derivatives is gaining prominence in drug discovery pipelines. nih.gov

The development of glyphosate-tolerant crops, for example, involves the modification of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key target in the agrochemical industry. google.com While not directly related to the title compound, this illustrates the importance of developing novel chemical entities that can interact with biological targets in a specific and effective manner. The structural features of this compound make it a candidate for incorporation into future generations of bioactive molecules in both the pharmaceutical and agrochemical sectors. The pursuit of novel scaffolds that can impart improved biological activity and physicochemical properties is a continuous effort, and the 3-amino-3-hydroxymethyloxetane moiety represents a promising platform for such endeavors.

Structural Elucidation and Conformational Analysis of 3 Boc Amino Oxetane 3 Methanol Derivatives

Advanced Spectroscopic Characterization (e.g., NMR, HRMS)

Spectroscopic methods are fundamental to confirming the identity and purity of newly synthesized oxetane (B1205548) derivatives. High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio data, allowing for the determination of the elemental composition of a molecule with high accuracy. For 3-(Boc-amino)oxetane-3-methanol, HRMS would be used to confirm its molecular formula, C₉H₁₇NO₄. synblock.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule. While specific spectral data for this compound is not widely published, typical chemical shifts (δ) in ¹H and ¹³C NMR for its constituent functional groups can be predicted based on analogous structures.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Boc-group (CH₃)₃ | ~1.4 | Singlet | The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet. |

| Oxetane CH₂ | 4.2 - 4.8 | Multiplet | The protons on the oxetane ring carbons adjacent to the oxygen atom are deshielded and often show complex splitting patterns due to coupling with each other. |

| CH₂OH | ~3.6 | Singlet or Multiplet | The chemical shift of the hydroxymethyl protons can vary and may show coupling to the hydroxyl proton. |

| NH | 5.0 - 6.0 | Broad Singlet | The carbamate (B1207046) proton signal is often broad and its chemical shift is dependent on solvent and concentration. |

| OH | Variable | Broad Singlet | The hydroxyl proton signal is typically broad and its position is highly variable. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Boc C=O | ~155 |

| Boc C(CH₃)₃ | ~80 |

| Boc (CH₃)₃ | ~28 |

| Oxetane C-3 (quaternary) | ~60 |

| Oxetane CH₂ | ~78 |

| CH₂OH | ~65 |

Conformational Preferences and Dynamics of Oxetane Ring Systems

The oxetane ring possesses a significant amount of ring strain, approximately 106 kJ·mol⁻¹. mdpi.com Unlike its more flexible five-membered counterpart, tetrahydrofuran (B95107), the four-membered oxetane ring is not planar. It adopts a puckered conformation to alleviate torsional strain arising from eclipsing interactions between adjacent substituents. mdpi.comacs.org The degree of this puckering is influenced by the nature and position of the substituents on the ring. mdpi.comacs.org

The parent oxetane molecule itself has a small puckering angle. mdpi.comacs.org However, the introduction of substituents, particularly at the 3-position, can significantly increase this angle. acs.org For a molecule like this compound, the two bulky groups at the C3 position would be expected to have a pronounced effect on the ring's conformation. Computational studies and variable-temperature NMR experiments are often employed to understand the dynamics and energetic barriers between different puckered conformations of such substituted oxetane systems. This conformational rigidity can be advantageous in drug design, as it can lock a molecule into a specific bioactive conformation. acs.org

X-ray Crystallography of Oxetane-Containing Molecular Architectures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and conformational details in the solid state. acs.org X-ray crystallographic studies on various oxetane derivatives have confirmed the non-planar, puckered nature of the ring. acs.org

Mechanistic Investigations and Reactivity Profiles of Oxetane Containing Systems

Ring Strain Effects on Oxetane (B1205548) Reactivity

The reactivity of oxetanes is intrinsically linked to their significant ring strain, which is estimated to be around 25.5 kcal/mol, a value comparable to that of highly reactive epoxides (27.3 kcal/mol) and substantially greater than that of the less strained five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle of 109.5°. beilstein-journals.org For instance, the C–O–C bond angle in unsubstituted oxetane is approximately 90.2°. acs.org This angular distortion, coupled with torsional strain from eclipsing interactions, makes the oxetane ring susceptible to ring-opening reactions. acs.orgillinois.edu

The introduction of substituents on the oxetane ring can further influence its conformation and reactivity. While unsubstituted oxetane is nearly planar, substituted oxetanes often adopt a "puckered" conformation to alleviate steric strain between substituents. acs.orgillinois.edu For example, 3,3-disubstituted oxetanes exhibit a more pronounced puckering. illinois.edu This puckering affects the accessibility of the ring atoms to reagents and can influence the regioselectivity of ring-opening reactions.

The inherent strain of the oxetane ring not only makes it a reactive species but also a strong hydrogen-bond acceptor and Lewis base due to the exposed oxygen lone pairs. beilstein-journals.org This property is crucial for its interaction with biological targets and its role as a bioisostere for carbonyl and gem-dimethyl groups in drug design. beilstein-journals.orgacs.org

The ring-opening of oxetanes is a key transformation that underscores their synthetic utility. acs.org These reactions typically proceed through pathways that relieve the inherent ring strain. The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions. nih.gov

Acid-Catalyzed Ring Opening: Oxetanes are generally susceptible to ring-opening under acidic conditions. illinois.edunih.gov The reaction is initiated by protonation of the ring oxygen, forming an oxonium ion intermediate. This is followed by nucleophilic attack, which can occur via an SN1 or SN2 mechanism, depending on the substitution pattern and the stability of the resulting carbocation. In the presence of non-nucleophilic acids, oxetanes can isomerize to form allyl alcohols. wikipedia.org

Base-Catalyzed Ring Opening: In contrast to their reactivity in acidic media, oxetanes are generally more stable under basic conditions. wikipedia.org However, strong nucleophiles, such as Grignard reagents at elevated temperatures, can induce ring cleavage. wikipedia.org

Substitution Effects on Stability: The substitution pattern on the oxetane ring plays a critical role in its stability. A general principle is that 3,3-disubstituted oxetanes are more stable than other substitution patterns. nih.gov This increased stability is attributed to steric hindrance, where the substituents at the 3-position block the trajectory of incoming nucleophiles towards the C–O σ* antibonding orbital. nih.gov However, even 3,3-disubstituted oxetanes can be prone to ring-opening, especially if they possess an internal nucleophile, such as an alcohol or amine, which can participate in an intramolecular ring-opening under acidic conditions. nih.gov Monosubstituted oxetanes are generally less stable than their disubstituted counterparts. researchgate.net

The presence of specific functional groups, as in 3-(Boc-amino)oxetane-3-methanol , can influence the pathways for ring opening. The Boc-amino and methanol (B129727) groups can act as internal nucleophiles or directing groups, potentially leading to specific ring-opened products under certain conditions.

| Ring System | Ring Strain (kcal/mol) | General Reactivity |

| Oxirane (Epoxide) | 27.3 beilstein-journals.org | Highly reactive towards nucleophiles under both acidic and basic conditions. |

| Oxetane | 25.5 beilstein-journals.org | Reactive under acidic conditions; generally stable in base. nih.govwikipedia.org |

| Tetrahydrofuran | 5.6 beilstein-journals.org | Relatively stable and unreactive compared to oxiranes and oxetanes. |

Intramolecular Rearrangements and Isomerizations of Substituted Oxetane Derivatives

Substituted oxetane derivatives can undergo a variety of intramolecular rearrangements and isomerizations, often driven by the release of ring strain. These transformations can lead to the formation of other heterocyclic systems or functionalized acyclic compounds.

A notable example is the isomerization of oxetane-carboxylic acids into lactones. nih.govacs.org This process can occur spontaneously upon storage at room temperature or with gentle heating, without the need for an external catalyst. nih.govacs.org The proposed mechanism involves an intramolecular protonation of the oxetane ring by the carboxylic acid group, forming a zwitterionic intermediate, which then undergoes ring opening and subsequent lactonization. nih.gov The stability of these oxetane-carboxylic acids can be influenced by the basicity of other functional groups within the molecule. For instance, the presence of a highly basic group like an imidazole (B134444) can prevent this isomerization by inhibiting the initial intramolecular protonation step. nih.govacs.org

The inherent tendency of certain oxetane derivatives to isomerize highlights the importance of carefully considering their stability during synthesis and storage, as unexpected rearrangements can lead to lower yields or the formation of undesired byproducts. nih.govacs.org However, this reactivity can also be harnessed synthetically to access novel molecular scaffolds. nih.gov

Intramolecular ring-opening reactions have also been reported where an external Lewis acid catalyst is required to activate the oxetane ring. beilstein-journals.orgnih.gov For example, 3-aryloxetan-3-ols can be converted to 2,3-dihydrobenzofurans through a tandem Friedel–Crafts alkylation and intramolecular ring-opening reaction. beilstein-journals.org

Catalytic Strategies for Oxetane Activation and Functionalization

The development of catalytic methods for the activation and functionalization of oxetanes has significantly expanded their synthetic utility, allowing for more controlled and selective transformations.

Lewis Acid Catalysis: Lewis acids are widely employed to activate the oxetane ring towards nucleophilic attack. illinois.eduresearchgate.net By coordinating to the ring oxygen, the Lewis acid enhances the electrophilicity of the ring carbons, facilitating ring-opening by a variety of nucleophiles. This strategy has been used in catalytic asymmetric ring-opening reactions to produce chiral, highly substituted three-carbon building blocks. utexas.edu

Transition Metal Catalysis: Transition metal catalysts have emerged as powerful tools for the functionalization of oxetanes.

Ruthenium-catalyzed meta-alkylation of arenes using oxetanes as alkylating agents has been achieved. nih.gov This reaction proceeds via a proposed mechanism involving nucleophilic opening of the oxetane by an iodide additive. nih.gov

Cobalt-catalyzed radical ring-opening of oxetanes has been developed, providing access to nucleophilic carbon-centered radicals. researchgate.net This strategy utilizes vitamin B12 as a catalyst and allows for the coupling of the resulting radicals with various electrophiles. researchgate.net

Iridium-catalyzed Paternò–Büchi reactions have been used for the synthesis of oxetanes from α-ketoesters and alkenes. beilstein-journals.org

Photoredox catalysis has enabled the C–H functionalization of oxetanes. For instance, a decatungstate photocatalyst can generate an oxetane α-oxy radical, which can then add to electron-poor olefins. acs.org More recently, a photoredox-mediated approach for oxetane synthesis via alcohol C–H functionalization has been reported, involving the generation of a nucleophilic radical that adds to a vinyl sulfonium (B1226848) ion, followed by a 4-exo-tet SN2 cyclization. nih.govacs.org

These catalytic strategies offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, paving the way for the incorporation of the oxetane motif into complex molecules with high precision.

| Catalyst Type | Transformation | Example |

| Lewis Acids (e.g., In, Sc, Fe, BF₃) | Ring-opening with nucleophiles | Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. beilstein-journals.orgnih.govutexas.edu |

| Ruthenium | meta-C–H alkylation | Alkylation of arenes with 2-phenyloxetane. nih.gov |

| Cobalt (Vitamin B12) | Radical ring-opening | Generation of nucleophilic radicals for cross-electrophile coupling. researchgate.net |

| Iridium | Paternò–Büchi reaction | Synthesis of oxetanes from α-ketoesters and alkenes. beilstein-journals.org |

| Photoredox Catalysts | C–H functionalization / Oxetane synthesis | C-H activation of oxetane; Synthesis via alcohol C-H functionalization. acs.orgnih.govacs.org |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(Boc-amino)oxetane-3-methanol?

- Methodology : The synthesis typically involves two key steps: (1) formation of the oxetane ring with an amine group at the 3-position and (2) Boc protection of the amine. For oxetane ring construction, nucleophilic ring-opening of epoxides or cyclization of diols under Mitsunobu conditions may be employed. Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous solvents like dichloromethane or THF. Reaction progress is monitored via TLC or LC-MS to ensure complete conversion .

- Characterization : Intermediate and final products are verified using -NMR (to confirm Boc-group integration at ~1.4 ppm) and IR spectroscopy (C=O stretch at ~1690 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Avoid exposure to moisture, as the oxetane ring may hydrolyze under acidic/basic conditions .

- Storage : Store at 2–8°C under inert gas (argon or nitrogen) in airtight containers. Desiccants (e.g., silica gel) should be included to minimize hydrolysis .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving stereochemical ambiguities in this compound derivatives?

- Stereochemical Analysis : Utilize -NMR and 2D NOESY to assess spatial proximity of substituents. Chiral HPLC with a cellulose-based column can separate enantiomers, while X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable .

- Purity Assessment : High-resolution LC-MS (ESI+) confirms molecular ion peaks ([M+H]), with impurities quantified via UV detection at 210–254 nm. Residual solvents are analyzed by GC-MS .

Q. How can researchers mitigate side reactions during Boc deprotection of this compound?

- Deprotection Optimization : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C to minimize oxetane ring opening. Scavengers like triisopropylsilane (TIS) reduce carbocation formation. Reaction progress is tracked via -NMR (disappearance of Boc methyl signals at ~1.4 ppm) .

- Troubleshooting : If ring-opening occurs, switch to milder acids (e.g., HCl in dioxane) or reduce reaction time. LC-MS can identify byproducts (e.g., oxetane-derived alcohols or ketones) .

Q. What role does the oxetane moiety play in modifying the pharmacokinetic properties of drug candidates derived from this compound?

- Physicochemical Impact : The oxetane ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. It also improves aqueous solubility (measured via shake-flask method) compared to analogous cyclohexane derivatives. LogP values (determined by HPLC) typically decrease by 0.5–1.0 units, favoring bioavailability .

- Biological Applications : The compound serves as a scaffold in peptidomimetics to restrict conformational flexibility, improving target binding affinity. In vitro assays (e.g., enzyme inhibition kinetics) validate these effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for Boc protection of oxetane amines?

- Root Causes : Variability may arise from moisture content in solvents, incomplete amine activation, or competing side reactions (e.g., oxetane ring strain-induced rearrangements).

- Resolution : Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves). Use -NMR to confirm Boc-group integrity. Compare results with literature protocols for analogous oxetane systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。